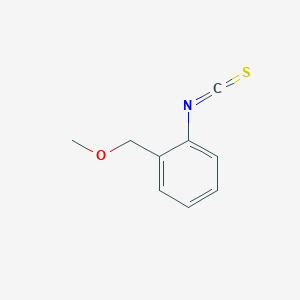

1-Isothiocyanato-2-(methoxymethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-11-6-8-4-2-3-5-9(8)10-7-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOWIKKHPULNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isothiocyanato 2 Methoxymethyl Benzene and Analogues

Established Synthetic Routes to Isothiocyanates

Traditional methods for synthesizing isothiocyanates have been well-documented and are widely used. These routes often begin with common starting materials like primary amines and employ various reagents to introduce the thiocarbonyl moiety.

Primary Amine-Based Routes (e.g., Thiophosgene-mediated, Dithiocarbamate (B8719985) Decomposition)

The most prevalent strategies for isothiocyanate synthesis start from primary amines, which are readily available in diverse forms. chemrxiv.org

Thiophosgene-Mediated Synthesis: The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base is considered a classic and signature method for isothiocyanate synthesis. nih.gov For the synthesis of 1-isothiocyanato-2-(methoxymethyl)benzene, the corresponding primary amine, 2-(methoxymethyl)aniline, would be treated with thiophosgene. Despite its effectiveness, the high toxicity of thiophosgene has prompted the development of safer alternatives. nih.govmdpi.com Reagents such as di-(2-pyridyl) thionocarbamate and 1,1′-thiocarbonyldiimidazole have been introduced as surrogates to circumvent the hazards associated with thiophosgene. nih.gov

Dithiocarbamate Decomposition: The most common method for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts. nih.gov This is typically a two-step process:

Formation of Dithiocarbamate Salt: A primary amine reacts with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534), potassium carbonate, or sodium hydroxide) to form a dithiocarbamate salt intermediate. nih.govbeilstein-journals.orgchemrxiv.org

Desulfurization: The isolated or in-situ generated dithiocarbamate salt is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govchemrxiv.org

A wide array of desulfurizing agents has been developed for this purpose, each with its own advantages regarding efficiency, reaction conditions, and substrate scope. nih.gov This approach is often preferred due to its versatility and the avoidance of highly toxic reagents like thiophosgene. mdpi.com For instance, a facile one-pot protocol using cyanuric chloride as the desulfurylation reagent has been developed for preparing a broad range of alkyl and aryl isothiocyanates under aqueous conditions. beilstein-journals.org

Below is a table summarizing various desulfurizing agents used in this method.

| Desulfurizing Agent | Typical Reaction Conditions | Substrate Scope | Key Advantages |

| Tosyl Chloride | In-situ generation of dithiocarbamate, reaction completes in ~30 mins. nih.govorganic-chemistry.org | Alkyl and aryl isothiocyanates. nih.govorganic-chemistry.org | High yields (75-97%); rapid decomposition of intermediate. nih.gov |

| Hydrogen Peroxide | Works in water and protic solvents. nih.gov | Non-chiral isothiocyanates and diisothiocyanates. nih.gov | "Green" reagent; environmentally friendly. |

| Sodium Persulfate | Can be a one-pot method in H₂O. nih.gov | Alkyl, aryl, and amino acid derivatives, including chiral ITCs. nih.gov | Efficient for a wide scope of substrates; preserves chirality. nih.gov |

| Iodine | Biphasic water/ethyl acetate (B1210297) medium with NaHCO₃. cbijournal.com | Good to excellent yields for various isothiocyanates. cbijournal.com | Short reaction times (15 mins); cost-effective and non-toxic reagents. cbijournal.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild conditions; by-products are volatile. cbijournal.com | Suitable for most amines. | Clean workup procedure, often requiring only evaporation. cbijournal.com |

| Chlorosilanes (e.g., Me₃SiCl, SiCl₄) | Reaction at room temperature in dichloromethane. tandfonline.com | Good yields for alkyl isothiocyanates; lower for aryl derivatives. tandfonline.com | Inexpensive reagents; avoids phosgene and its substitutes. tandfonline.com |

This table is interactive and can be sorted by column.

Hydroximoyl Chloride-Derived Procedures

An alternative to amine-based routes begins with aldehydes. In this methodology, an aldehyde is first converted into a hydroximoyl chloride. nih.gov The subsequent reaction of the hydroximoyl chloride with thiourea in the presence of a base like triethylamine yields the isothiocyanate. nih.gov This method is noted for its efficiency, offering nearly quantitative yields, very short reaction times (1-5 minutes at room temperature), and a simple workup where the urea byproduct is easily removed by extraction. nih.gov This procedure is applicable for the production of both alkyl and aryl isothiocyanates with yields typically exceeding 98%. nih.gov

Elemental Sulfur-Based Protocols

The use of elemental sulfur represents a highly atom-efficient approach to isothiocyanate synthesis. mdpi.com These protocols generally follow one of two main pathways:

Reaction with Isocyanides: Isocyanides can react directly with elemental sulfur to produce isothiocyanates. This reaction can be performed under thermal conditions or facilitated by catalysts or bases. mdpi.comsemanticscholar.org For example, a catalytic mixture of elemental sulfur and selenium can be used to produce aliphatic and aromatic isothiocyanates with yields of 62% or higher. nih.gov More sustainable methods have been developed using only a catalytic amount of an amine base, such as DBU, to facilitate the sulfurization of isocyanides. rsc.org

In-situ Generation of Thiocarbonyl Surrogates: This strategy involves the in-situ generation of thiocarbonyl compounds, like thiocarbonyl fluoride, from a carbene precursor and elemental sulfur. These reactive intermediates then react with primary amines to furnish the desired isothiocyanates. mdpi.com

These sulfur-based methods are attractive as they avoid the highly toxic reagents traditionally used, such as thiophosgene and carbon disulfide. mdpi.comdigitellinc.com

Emerging Synthetic Strategies for the Compound and Related Structures

Recent advancements in chemical synthesis have introduced new technologies that offer improved efficiency, safety, and scalability for the production of isothiocyanates.

Flow Chemistry Applications in Isothiocyanate Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for chemical synthesis, particularly for handling reactive or sensitive intermediates. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for sensitive transformations. rsc.org

For isothiocyanate synthesis, flow chemistry enables:

Handling of Reactive Intermediates: The generation and immediate use of highly reactive species, such as isothiocyanate-substituted aryllithiums, can be safely managed in a continuous-flow reactor. thieme-connect.comresearchgate.net This allows for reactions that are often problematic under standard batch conditions. researchgate.net

Rapid and Efficient Synthesis: Flow platforms can facilitate the fast and efficient formation of isothiocyanates from precursors like chloroximes, often eliminating the need for conventional work-up or purification. researchgate.net

Improved Safety and Scalability: By minimizing the volume of hazardous materials at any given time and offering better heat transfer, flow chemistry provides a safer profile for exothermic or unstable reactions, while also allowing for easier scaling. researchgate.net

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. tandfonline.com Compared to conventional heating, microwave irradiation can significantly shorten reaction times, increase product yields, and sometimes improve reaction selectivity. tandfonline.com

This approach has been successfully applied to the synthesis of isothiocyanates:

From Isocyanates: Aromatic and aliphatic isothiocyanates can be produced by the sulfurization of isocyanates using Lawesson's reagent under microwave irradiation, often without a solvent. This method is extremely fast, producing the desired compounds in minutes with fair to good yields. nih.govtandfonline.com

From Dithiocarbamates: Microwave radiation can also support the conversion of dithiocarbamates into isothiocyanates, accelerating the desulfurization step. nih.govmdpi.com

General Applicability: The synthesis of a broad range of functionalized isothiocyanates has been achieved with high efficiency using microwave-assisted protocols. tandfonline.comresearchgate.net For instance, reactions carried out in a microwave reactor for the synthesis of aliphatic and aromatic isothiocyanates have resulted in high yields (72–96%). nih.gov

The table below compares a conventional heating method with a microwave-assisted approach for the synthesis of isothiocyanates from isocyanides.

| Method | Reagents | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | Isocyanide, Lawesson's Reagent, Triethylamine | 100 | 10-24 h | 45-85 |

| Microwave Irradiation | Isocyanide, Lawesson's Reagent, Triethylamine | 100 | 10-20 min | 87-98 |

Data synthesized from comparative studies. tandfonline.com

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a powerful and efficient method for the synthesis of isothiocyanates from azides. This one-pot procedure involves the reaction of an organic azide (B81097) with a phosphine, typically triphenylphosphine (B44618), to form an aza-ylide intermediate. This intermediate is then trapped with carbon disulfide to yield the corresponding isothiocyanate and triphenylphosphine sulfide.

This methodology is particularly advantageous as it proceeds under neutral conditions, which allows for the presence of various sensitive functional groups and protecting groups. The reaction has been successfully employed for the synthesis of a wide array of isothiocyanates, including alkyl, aryl, and sugar-based derivatives. A significant benefit of this approach is the retention of stereochemistry, making it highly suitable for the synthesis of chiral isothiocyanates without racemization. The general mechanism for this transformation is depicted below:

General Scheme of Tandem Staudinger/Aza-Wittig Reaction

| Reactant 1 | Reactant 2 | Reagent | Product 1 | Product 2 |

|---|---|---|---|---|

| Organic Azide (R-N₃) | Carbon Disulfide (CS₂) | Triphenylphosphine (PPh₃) | Isothiocyanate (R-NCS) | Triphenylphosphine Sulfide (Ph₃PS) |

The yields for this reaction are often excellent, and the process has been shown to be scalable. The straightforward work-up procedure to remove the phosphine sulfide byproduct further enhances the practical utility of this method.

Synthesis via Azide Precursors and Related Transformations

The synthesis of isothiocyanates from azide precursors is a cornerstone of modern synthetic strategies. The azide functional group serves as a versatile handle that can be readily converted to the isothiocyanate moiety. The tandem Staudinger/aza-Wittig reaction is a prime example of such a transformation.

An alternative approach for the conversion of azides to isothiocyanates involves the use of thiophosgene or its surrogates. However, the high toxicity of thiophosgene has led to the development of safer alternatives. The Staudinger/aza-Wittig reaction remains a preferred method due to its milder reaction conditions and avoidance of highly toxic reagents.

Regioselective Synthesis and Functional Group Compatibility

The regioselective synthesis of substituted aryl isothiocyanates like this compound is highly dependent on the synthetic route chosen and the directing effects of the substituents on the aromatic ring. When starting from the corresponding aniline (B41778), the regiochemistry is predetermined by the substitution pattern of the precursor.

Functional group compatibility is a critical consideration in the synthesis of complex molecules. The methoxymethyl ether in the target compound is generally stable under a variety of reaction conditions. However, strongly acidic or basic conditions could potentially lead to cleavage of the ether linkage.

The tandem Staudinger/aza-Wittig reaction is known for its excellent functional group tolerance due to its neutral reaction conditions. This method is compatible with a wide range of functional groups, including esters, amides, and various protecting groups, which would be expected to leave the methoxymethyl group intact.

In contrast, methods employing highly reactive reagents or harsh conditions may not be suitable. For instance, the use of strong acids or bases in alternative synthetic routes could compromise the integrity of the methoxymethyl group. Therefore, the choice of synthetic methodology must be carefully considered to ensure the preservation of all desired functional groups in the target molecule.

Synthetic Route Optimization and Process Intensification Considerations

Optimizing the synthetic route to this compound involves several key considerations to maximize yield, minimize reaction times, and simplify purification processes. For the tandem Staudinger/aza-Wittig reaction, optimization would focus on parameters such as solvent, temperature, and the stoichiometry of the reagents.

Table of Optimization Parameters for Tandem Staudinger/Aza-Wittig Reaction

| Parameter | Considerations | Typical Conditions |

|---|---|---|

| Solvent | Should be inert and capable of dissolving both the azide and phosphine. | Dichloromethane, Tetrahydrofuran, Acetonitrile |

| Temperature | Typically mild, often at room temperature. | 0 °C to 40 °C |

| Reagents | Stoichiometry of phosphine and carbon disulfide can be adjusted. | 1.0 to 1.2 equivalents of PPh₃ and CS₂ |

Process intensification techniques can be employed to further enhance the efficiency of the synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of isothiocyanates, often from hours to minutes, while maintaining good to excellent yields. nih.gov This technique can be particularly beneficial for accelerating the rate-limiting steps of the reaction.

Flow chemistry is another process intensification strategy that offers advantages such as improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for continuous manufacturing. The synthesis of isothiocyanates could be adapted to a flow process, allowing for precise control over reaction parameters and potentially leading to higher yields and purity.

Green Chemistry Principles in the Synthesis of the Compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key metrics for evaluating the "greenness" of a synthetic route include atom economy, E-factor (environmental factor), and the use of safer solvents and reagents.

The tandem Staudinger/aza-Wittig reaction, while efficient, has a relatively low atom economy due to the formation of triphenylphosphine sulfide as a stoichiometric byproduct. The ideal synthesis would maximize the incorporation of all reactant atoms into the final product.

Comparison of Green Chemistry Metrics for Isothiocyanate Synthesis Methods

| Synthetic Method | Key Advantages (Green Chemistry Perspective) | Key Disadvantages (Green Chemistry Perspective) |

|---|---|---|

| Tandem Staudinger/Aza-Wittig | Avoids highly toxic reagents like thiophosgene. Mild reaction conditions. | Poor atom economy due to phosphine sulfide byproduct. Use of organic solvents. |

| From Amines using CS₂ and a Desulfurizing Agent | Can be performed in aqueous media, reducing reliance on volatile organic compounds. rsc.org | Some desulfurizing agents can be hazardous. |

| Catalytic Sulfurization of Isocyanides | Use of elemental sulfur, a relatively benign reagent. Catalytic approach reduces waste. | Isocyanide precursors can be toxic and have unpleasant odors. |

Efforts to develop greener synthetic routes for isothiocyanates focus on several areas:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran or performing reactions in water. rsc.org

Catalytic Methods: Developing catalytic versions of reactions to reduce the amount of waste generated from stoichiometric reagents.

Alternative Reagents: Employing safer and more sustainable reagents. For example, using elemental sulfur in place of more hazardous sulfur sources.

By carefully selecting the synthetic route and optimizing the reaction conditions with green chemistry principles in mind, the environmental impact of producing this compound can be significantly minimized.

Reactivity Profiles and Mechanistic Studies of 1 Isothiocyanato 2 Methoxymethyl Benzene

Reaction Pathways Involving the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is a versatile functional group characterized by its electrophilic carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous addition and cyclization reactions.

Nucleophilic Additions and Cycloaddition Reactions

The carbon atom of the isothiocyanate group in 1-isothiocyanato-2-(methoxymethyl)benzene is the primary site for nucleophilic attack. Nucleophiles, such as amines, alcohols, and thiols, readily add to the C=S bond to form substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. For instance, the reaction with primary amines leads to the formation of N,N'-disubstituted thioureas, which can serve as intermediates for further cyclization reactions.

Beyond simple nucleophilic additions, the isothiocyanate group can participate in cycloaddition reactions. While the isothiocyanate itself can act as a dienophile in [4+2] cycloadditions, a more common approach involves its reaction with 1,3-dipoles in [3+2] cycloadditions to generate five-membered heterocyclic rings. For example, reactions with azides can lead to the formation of thiatriazoles. The C=S bond of the isothiocyanate can also undergo [2+2] cycloadditions with electron-rich alkenes or ketenes to form four-membered rings.

Table 1: Representative Nucleophilic Addition and Cycloaddition Reactions of Aryl Isothiocyanates

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

| Nucleophilic Addition | Primary Amine (R-NH₂) | N-Aryl-N'-alkyl/aryl thiourea | Room temperature, various solvents |

| Nucleophilic Addition | Alcohol (R-OH) | O-Alkyl/aryl thiocarbamate | Base catalysis may be required |

| Nucleophilic Addition | Thiol (R-SH) | Dithiocarbamate (B8719985) | Base catalysis often used |

| [3+2] Cycloaddition | Azide (B81097) (R-N₃) | Thiatriazole derivative | Typically requires heat |

| [2+2] Cycloaddition | Ketene (R₂C=C=O) | Thiazetidinone derivative | Reaction conditions vary |

Cyclization Reactions Leading to Heterocyclic Systems

The presence of the ortho-methoxymethyl group provides a strategic handle for intramolecular cyclization reactions involving the isothiocyanate functionality. Following an initial nucleophilic addition to the isothiocyanate, a suitably positioned nucleophile on the newly formed adduct can undergo a subsequent intramolecular reaction to form a heterocyclic system.

A prominent example is the formation of quinazoline (B50416) derivatives. Reaction of this compound with an amine initially forms a thiourea. If the amine contains an appropriate functional group, subsequent acid- or base-catalyzed cyclization can lead to the formation of a quinazoline-thione. Similarly, reaction with hydrazines can be a pathway to various fused triazole systems. The methoxymethyl group itself can potentially participate in cyclization under specific conditions, for instance, after conversion to a better nucleophile or electrophile.

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

While researchgate.netresearchgate.net-sigmatropic rearrangements are well-documented for allylic and propargylic thiocyanates isomerizing to isothiocyanates, such rearrangements are less common for simple aryl isothiocyanates. However, the possibility of thermally or photochemically induced rearrangements should not be entirely discounted, although they are not a major reaction pathway for this class of compounds under typical laboratory conditions. More relevant are rearrangement processes that may occur in intermediates derived from the initial reactions of the isothiocyanate group.

Influence of the ortho-Methoxymethyl Substituent on Aromatic Reactivity

The methoxymethyl group (-CH₂OCH₃) at the ortho position significantly influences the reactivity of the aromatic ring through both electronic and steric effects, and most notably, through its ability to direct metallation.

Directed Metalation Effects and Ortho-Lithiation Pathways

The methoxymethyl group is a powerful directed metalation group (DMG). The oxygen atoms of the methoxymethyl ether can chelate to a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), positioning the base to deprotonate the adjacent ortho position on the aromatic ring. In the case of this compound, this would be the C6 position. This directed ortho-metalation (DoM) process generates a specific aryllithium intermediate that can then react with a variety of electrophiles to introduce a substituent regioselectively at the C6 position.

This methodology provides a powerful tool for the synthesis of polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution, which would be directed by the isothiocyanate group to other positions. The isothiocyanate group is generally compatible with the strongly basic conditions of ortho-lithiation, although reactions must typically be carried out at low temperatures (-78 °C) to prevent nucleophilic attack on the isothiocyanate by the organolithium reagent.

Table 2: Ortho-Lithiation of MOM-Protected Phenol and Subsequent Electrophilic Quench

| Organolithium Base | Electrophile (E+) | Product (after deprotection) | Approximate Yield (%) |

| sec-BuLi/TMEDA | (CH₃)₂S₂ | 2-Hydroxy-6-(methylthio)phenol | ~85 |

| n-BuLi | I₂ | 2-Iodo-6-hydroxyphenol | ~90 |

| t-BuLi | (CH₃)₃SiCl | 2-Hydroxy-6-(trimethylsilyl)phenol | ~92 |

| n-BuLi | DMF | 2,6-Dihydroxybenzaldehyde | ~78 |

Data presented is analogous for MOM-protected phenol, a close structural and electronic analogue for the methoxymethylbenzene system.

Electronic and Steric Effects in Chemical Transformations

The methoxymethyl group influences the electronic properties of the benzene (B151609) ring primarily through an inductive effect. The ether oxygen is electron-withdrawing, which can have a modest deactivating effect on the ring towards electrophilic aromatic substitution. However, this electronic effect is generally overshadowed by its powerful directing effect in ortho-metalation reactions.

Sterically, the methoxymethyl group can influence the approach of reagents to the adjacent isothiocyanate group and the ortho C6-hydrogen. This steric hindrance can affect the rates of nucleophilic addition to the isothiocyanate and may also play a role in the regioselectivity of reactions on the aromatic ring, although its bulk is not excessively large. In the context of ortho-lithiation, the chelation effect overcomes any potential steric hindrance to deprotonation at the C6 position.

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations are fundamental to fully harnessing the synthetic potential of a chemical compound. For this compound, such studies would provide invaluable insights into its chemical behavior.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are critical to understanding the stepwise pathway of a chemical reaction. For reactions involving this compound, potential intermediates could include zwitterionic species, transient addition complexes, or cycloadducts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with mass spectrometry, would be instrumental in detecting and structurally characterizing these transient species. However, no specific studies detailing the isolation or spectroscopic observation of intermediates in reactions of this compound have been found in the surveyed literature.

Kinetic and Thermodynamic Studies of Reaction Progress

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

The following table is a hypothetical representation of the type of data that would be generated from kinetic studies. No actual experimental data for this compound is currently available.

| Experiment | Initial Concentration [A] (M) | Initial Concentration [B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻³ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻³ |

| Where [A] is the concentration of this compound and [B] is the concentration of a hypothetical reactant. |

Transition State Characterization and Reaction Coordinate Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction mechanisms. Computational chemistry, specifically density functional theory (DFT) calculations, is a powerful tool for characterizing the geometry and energy of transition states. Such analyses for reactions of this compound would shed light on the bond-breaking and bond-forming processes that occur during its chemical transformations. A reaction coordinate analysis would provide a detailed energy profile, mapping the energetic landscape from reactants to products through the transition state. This level of theoretical investigation for this compound has not been reported in the available scientific literature.

Computational and Theoretical Investigations of 1 Isothiocyanato 2 Methoxymethyl Benzene

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations can map this structure in detail.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. A DFT calculation for 1-Isothiocyanato-2-(methoxymethyl)benzene would typically start by optimizing the molecule's geometry to find its most stable three-dimensional conformation (ground state).

From this optimized structure, a wealth of information can be derived, including the molecule's total electronic energy, dipole moment, and the energies of its molecular orbitals. These ground state properties are foundational for understanding the molecule's stability and polarity.

Illustrative Data Table: Calculated Ground State Properties (Note: The following data are hypothetical examples for illustrative purposes.)

| Property | Hypothetical Value | Computational Method |

|---|---|---|

| Total Electronic Energy | -850.1234 Hartrees | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.45 Debye | B3LYP/6-311G(d,p) |

| Point Group | C1 | B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. The spatial distribution of these orbitals indicates the likely sites of electrophilic or nucleophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich benzene (B151609) ring and the isothiocyanate group, while the LUMO would be centered on the electron-deficient carbon of the isothiocyanate.

Illustrative Data Table: Frontier Molecular Orbital Properties (Note: The following data are hypothetical examples for illustrative purposes.)

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.85 eV | Benzene Ring (π-system), Sulfur (p-orbital) |

| LUMO | -1.23 eV | Isothiocyanate Carbon (π*-antibonding) |

| HOMO-LUMO Gap | 5.62 eV | - |

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. This map is plotted on the molecule's electron density surface, with colors indicating different electrostatic potentials. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, one would expect negative potential (red) around the nitrogen and sulfur atoms of the isothiocyanate group and the oxygen of the methoxymethyl group. A region of positive potential (blue) would likely be found around the carbon atom of the isothiocyanate group.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions.

Chemical reactions proceed from reactants to products via a high-energy intermediate known as the transition state. Locating this transition state on the potential energy surface is crucial for understanding the reaction's kinetics. Computational methods can identify the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A higher activation energy corresponds to a slower reaction.

By mapping the energies of reactants, transition states, intermediates, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a visual and quantitative description of the reaction mechanism. For instance, in a reaction involving this compound, such a profile would show whether the reaction is exothermic or endothermic and would reveal the energy barriers for each step of the mechanism. This detailed mapping is invaluable for understanding reaction feasibility and for designing more efficient synthetic routes.

Solvent Effects Modeling in silico

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. In silico modeling of solvent effects is crucial for bridging the gap between theoretical calculations, which are often performed on isolated molecules in the gas phase, and experimental results typically obtained in solution. For this compound, these models can predict changes in conformational stability, reactivity, and spectroscopic properties upon solvation.

Two primary approaches are used to model solvent effects: explicit and implicit models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method provides a highly detailed picture of the solute-solvent interactions, including specific hydrogen bonds or dipole-dipole interactions. However, it is computationally very expensive due to the large number of atoms involved.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net This method is computationally less demanding and is effective at capturing the bulk electrostatic effects of the solvent.

For this compound, modeling would likely involve calculating its properties in a range of solvents with varying polarities (e.g., heptane, chloroform, methanol, and water) to understand how the solvent environment affects its electronic structure and geometry. An illustrative example of how solvent polarity could affect the calculated dipole moment is presented in Table 1.

Table 1: Illustrative Example of Calculated Dipole Moment of this compound in Various Solvents This table presents hypothetical data for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.85 |

| Heptane | 1.9 | 4.12 |

| Chloroform | 4.8 | 4.58 |

| Methanol | 33.0 | 5.15 |

| Water | 78.4 | 5.32 |

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond connecting the methoxymethyl group to the benzene ring and the C-O bond within that group, gives rise to different conformers (rotational isomers). Conformational analysis aims to identify the stable conformers and determine their relative energies.

This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. The minima on the PES correspond to stable conformers, while the maxima represent the energy barriers for interconversion. Density Functional Theory (DFT) is a common quantum mechanical method used for these calculations. nih.gov

For this compound, a key aspect would be to investigate the orientation of the methoxymethyl group relative to the isothiocyanate group and the benzene ring. The interplay of steric hindrance and electronic interactions (such as dipole-dipole interactions) would determine the most stable conformations. These insights are critical as the conformation can influence the molecule's reactivity and its interaction with other molecules. Table 2 provides a hypothetical summary of a conformational analysis.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (Car-Car-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A | 0° | 1.5 | 8.8 |

| B | 60° | 0.0 | 69.8 |

| C | 120° | 0.8 | 21.4 |

| D | 180° | 2.5 | - |

Spectroscopic Parameter Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net Predicted shifts are often compared to experimental data to confirm the molecular structure or to assign specific resonances. researchgate.net Calculations would be performed on the optimized geometry of the most stable conformer(s).

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. scispace.com This allows for the assignment of specific bands in an experimental spectrum to particular molecular motions, such as the characteristic asymmetric stretch of the isothiocyanate (-N=C=S) group or the C-O-C stretching of the methoxymethyl group. nist.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. researchgate.net

Electronic Transitions: UV-Vis spectroscopy measures the absorption of light due to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can provide insight into the electronic structure of this compound.

Table 3 presents an example of predicted spectroscopic data.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value | Experimental Assignment/Region |

| ¹³C NMR Chemical Shift (C=S) | 135.2 ppm | Isothiocyanate Carbon |

| ¹H NMR Chemical Shift (-OCH₃) | 3.45 ppm | Methoxy Protons |

| IR Frequency (-N=C=S stretch) | 2105 cm⁻¹ | 2050-2150 cm⁻¹ |

| IR Frequency (C-O-C stretch) | 1110 cm⁻¹ | 1080-1150 cm⁻¹ |

| Electronic Transition (λmax) | 275 nm | π → π* transition of the benzene ring |

Advanced Computational Methods

To gain a deeper understanding of the dynamic behavior of this compound, more advanced computational methods can be employed.

Molecular Dynamics (MD) Simulations: While quantum mechanical calculations are typically performed on static structures, molecules are in constant motion at finite temperatures. MD simulations model this motion by solving Newton's equations of motion for all atoms in the system over a period of time. nih.goveuropa.eu This can provide insights into the conformational dynamics, the flexibility of the molecule, and its interactions with solvent molecules on a nanosecond timescale.

Ab Initio Molecular Dynamics (AIMD): AIMD is a more sophisticated form of MD where the forces between atoms are calculated "on the fly" using quantum mechanics, rather than relying on pre-parameterized force fields. This allows for the simulation of chemical reactions and other processes that involve the breaking and forming of bonds. For this compound, AIMD could be used to study its reactivity or its stability in different environments with high accuracy.

These advanced methods are computationally intensive but offer a powerful lens through which to view the complex, time-dependent behavior of molecules.

Future Directions and Emerging Research Avenues for 1 Isothiocyanato 2 Methoxymethyl Benzene Chemistry

Catalytic Transformations Involving the Isothiocyanate Moiety

The reactivity of the isothiocyanate group in 1-Isothiocyanato-2-(methoxymethyl)benzene could be harnessed through various catalytic transformations to synthesize novel heterocyclic compounds and other valuable organic molecules. Future research could explore several promising avenues:

Organocatalysis: The use of organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be effective in promoting reactions of aryl isothiocyanates with various nucleophiles. researchgate.netacs.org Investigating DABCO-catalyzed reactions of this compound with compounds like 2-naphthols could lead to the formation of novel iminonaphtho-1,3-oxathiole derivatives. researchgate.netacs.org The methoxymethyl substituent may influence the reactivity and selectivity of these transformations, offering a rich area for investigation.

Transition Metal Catalysis: Transition metal catalysts, including copper and rhodium, are known to catalyze a variety of reactions involving isothiocyanates. researchgate.netacs.org For instance, visible-light/copper-catalyzed three-component reactions could be explored for the synthesis of β-aryl isothiocyanates starting from precursors to this compound. acs.org Rhodium(II) acetate (B1210297) has been used to catalyze the reaction of α-diazocarbonyl compounds with aryl isothiocyanates to yield 2-imino-1,3-oxathioles. researchgate.net Applying these catalytic systems to this compound could provide access to a diverse range of complex molecules.

Molybdenum Catalysis: Molybdenum complexes have been utilized as catalysts for the sulfuration of isocyanides to produce isothiocyanates, acting as sulfur-transfer agents. mdpi.com Future studies could investigate the reverse reaction or other transformations of this compound using molybdenum catalysts, potentially leading to novel catalytic cycles and synthetic methodologies. mdpi.com

A summary of potential catalytic transformations for this compound is presented in Table 1.

| Catalyst Type | Potential Reaction | Potential Products |

| Organocatalyst (e.g., DABCO) | Reaction with 2-naphthols | Iminonaphtho-1,3-oxathioles |

| Transition Metal (e.g., Cu, Rh) | Three-component reactions, Cycloadditions | β-Aryl isothiocyanates, 2-Imino-1,3-oxathioles |

| Molybdenum Complexes | Sulfur transfer reactions | Novel sulfur-containing heterocycles |

Photo- and Electro-Chemical Reactivity Studies

Photochemical and electrochemical methods offer green and efficient alternatives to traditional synthetic approaches. rsc.orgresearchgate.net The exploration of these techniques for the synthesis and transformation of this compound is a promising area of research.

Visible-Light Photocatalysis: Recent advancements have demonstrated the use of visible-light photocatalysis for the synthesis of isothiocyanates from primary amines and carbon disulfide. organic-chemistry.orgacs.orgresearcher.liferesearchgate.net This method, often employing organic dyes like Rose Bengal as the photocatalyst, proceeds under mild, metal-free conditions and shows broad substrate compatibility. organic-chemistry.org Investigating the photochemical transformations of this compound itself, for example in cycloaddition or isomerization reactions, could lead to novel molecular scaffolds. researchgate.net A visible light-mediated catalytic system has also been developed for the cyclization-desulfurization reaction between 2-hydrazinopyridine (B147025) and isothiocyanates. acs.org

Electrochemical Synthesis and Transformations: Electrochemical methods provide a practical and environmentally friendly route to isothiocyanates. organic-chemistry.orggre.ac.uk The electrochemical synthesis of aryl isothiocyanates from the corresponding anilines and carbon disulfide has been achieved without the need for supporting electrolytes, offering a high-yielding and waste-reducing process. organic-chemistry.orggre.ac.uk Furthermore, the electrochemical reduction of isothiocyanates can yield thioformamides. wikipedia.org Studying the electrochemical behavior of this compound could reveal new synthetic pathways and provide insights into its redox properties.

Exploration of Sustainable and Atom-Economical Synthetic Routes

The development of sustainable and atom-economical synthetic methods is a central goal of modern chemistry. Future research on this compound should prioritize the use of green reagents and solvents.

Use of Elemental Sulfur: Elemental sulfur is an abundant and low-cost byproduct of the petroleum industry. digitellinc.com Methods for the synthesis of isothiocyanates using elemental sulfur are highly desirable from both an economic and environmental perspective. mdpi.comdigitellinc.com Amine-catalyzed sulfurization of isocyanides with elemental sulfur represents a more sustainable alternative to traditional methods that use highly toxic reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.combohrium.comnih.gov

Green Solvents and Reagents: The use of benign solvents such as water or bio-derived solvents like Cyrene™ can significantly reduce the environmental impact of chemical processes. bohrium.comnih.govrsc.org For example, a sodium persulfate-mediated synthesis of isothiocyanates from primary amines has been developed in water. rsc.org Similarly, the use of cheap and non-toxic reagents like calcium oxide as both a base and a desulfurating agent presents a greener alternative to traditional methods. researchgate.net

A comparison of traditional and sustainable synthetic routes to aryl isothiocyanates is provided in Table 2.

| Synthetic Route | Reagents | Advantages | Disadvantages |

| Traditional | Thiophosgene, Carbon Disulfide | Well-established | Highly toxic reagents, significant waste |

| Sustainable | Elemental Sulfur, Amine Catalyst | Low-cost, abundant sulfur source | May require elevated temperatures |

| Green | Na2S2O8 in Water | Environmentally benign solvent | Limited to water-soluble substrates |

| Electrochemical | Electrolysis of Amine and CS2 | Avoids toxic reagents, high yield | Requires specialized equipment |

Advanced in situ Spectroscopic Monitoring and Kinetic Studies

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in situ spectroscopic techniques and detailed kinetic studies are essential.

In situ Spectroscopic Monitoring: Techniques such as UV-visible, infrared (IR), and NMR spectroscopy can be used to monitor reactions in real-time. perkinelmer.comnumberanalytics.comsrce.hr This allows for the identification of transient intermediates and provides valuable information about reaction pathways. perkinelmer.com For example, the reaction of allyl isothiocyanate has been studied using UV-visible spectrophotometry to analyze its kinetics. srce.hr A method for the spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols has also been developed. nih.gov

Kinetic Analysis: Detailed kinetic studies can elucidate the factors that control the rate and selectivity of a reaction. The kinetics of the aminolysis and hydrolysis of p-nitrophenyl isothiocyanate have been studied, revealing second-order dependence on the amine concentration in some cases. rsc.orgrsc.org Such studies on the reactions of this compound would provide crucial data for optimizing reaction conditions and understanding the influence of the methoxymethyl substituent.

Computational Design of Novel Reactivity and Selectivity in Isothiocyanate Transformations

Computational chemistry offers a powerful tool for predicting the reactivity of molecules and for designing novel chemical transformations.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure and reactivity of this compound. rsc.orgrsc.orgikprress.org Such calculations can provide insights into the regioselectivity of its reactions and help to elucidate reaction mechanisms. For instance, theoretical calculations have been used to study the ambident reactivity of aryl isothiocyanates in reactions with 1,3-dipoles. rsc.org Computational studies have also been employed to understand the regioselectivity of aryl radical attack on isothiocyanates. rsc.org

Predictive Modeling: Computational models can be developed to predict the outcome of reactions involving this compound with different reagents and under various conditions. This can guide experimental work and accelerate the discovery of new reactions and catalysts. Computational docking studies have been used to investigate the interaction of isothiocyanates with biological targets, which could be extended to explore the potential bioactivity of derivatives of this compound. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 1-Isothiocyanato-2-(methoxymethyl)benzene, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves functionalizing 2-(methoxymethyl)benzene derivatives with an isothiocyanate group. A two-step approach is common:

Introduction of the methoxymethyl group : Start with 2-chloromethylbenzene derivatives, substituting the chloride with methoxy via nucleophilic substitution (e.g., using NaOMe in methanol under reflux) .

Isothiocyanate formation : React the intermediate with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) in anhydrous conditions. Temperature control (0–5°C) is critical to avoid side reactions like hydrolysis .

- Key Parameters : Solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of thiocyanate sources, and inert atmosphere to prevent oxidation. Yield optimization requires monitoring via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxymethyl protons (δ 3.3–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR : Confirm isothiocyanate carbon (δ ~130 ppm) and methoxymethyl carbon (δ ~55 ppm) .

- IR Spectroscopy : Strong absorption at ~2050–2150 cm⁻¹ (N=C=S stretching) .

- Mass Spectrometry : Molecular ion peak at m/z 195.2 (C₉H₉NOS⁺) and fragmentation patterns to validate structure .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the electronic environment of the methoxymethyl group influence the reactivity of the isothiocyanate moiety in nucleophilic addition reactions?

- Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, modulating the electrophilicity of the isothiocyanate. To study this:

Kinetic Experiments : Compare reaction rates with amines (e.g., aniline vs. cyclohexylamine) under identical conditions. Use UV-Vis spectroscopy to track thiourea formation .

Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density distribution and identify reactive sites. Compare with analogs like 2-chlorophenyl isothiocyanate .

- Contradiction Resolution : If conflicting reactivity data arise, validate via competitive experiments with controlled steric/electronic variations .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12). Monitor via HPLC:

- Acidic Conditions (pH < 5): Hydrolysis to thiocarbamic acid derivatives.

- Basic Conditions (pH > 9): Degradation via nucleophilic attack on the isothiocyanate group .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at ≤4°C under argon to prevent polymerization .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with high binding affinity and low steric clash .

- QSAR Studies : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on logP, polar surface area, and bioavailability. Use tools like MOE or Schrödinger .

- AI-Driven Synthesis : Employ retrosynthetic tools (e.g., Pistachio, Reaxys) to predict feasible routes for novel analogs .

Q. How should researchers address contradictory data in the literature regarding the compound’s reactivity or biological activity?

- Methodological Answer :

Reproducibility Checks : Replicate experiments using identical reagents, solvents, and equipment (e.g., anhydrous DMF vs. technical grade).

Contextual Analysis : Scrutinize reaction conditions (e.g., trace moisture in "anhydrous" solvents) that may explain discrepancies .

Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data across studies, identifying outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.